molecular formula C8H9F2N B1297778 N-(3,5-Difluorobenzyl)-N-methylamine CAS No. 90390-28-6

N-(3,5-Difluorobenzyl)-N-methylamine

Cat. No.: B1297778
CAS No.: 90390-28-6
M. Wt: 157.16 g/mol
InChI Key: PAVCYIWPONYGCE-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-N-methylamine is an organic compound with the molecular formula C8H9F2N It is a derivative of benzenemethanamine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and the amine group is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-N-methylamine typically involves the fluorination of benzenemethanamine derivatives. One common method is the reaction of 3,5-difluorobenzyl chloride with methylamine under basic conditions. The reaction proceeds as follows:

    Starting Materials: 3,5-difluorobenzyl chloride and methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 3,5-difluorobenzyl chloride is added to a solution of methylamine in an appropriate solvent (e.g., ethanol or methanol). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzenemethanamine derivatives with various functional groups.

Scientific Research Applications

N-(3,5-Difluorobenzyl)-N-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-N-methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with target molecules, increasing its potency and specificity.

Comparison with Similar Compounds

N-(3,5-Difluorobenzyl)-N-methylamine can be compared with other similar compounds such as:

    Benzenemethanamine, 3,4-difluoro-N-methyl-: Similar structure but with fluorine atoms at the 3 and 4 positions.

    Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: Contains bromine atoms instead of fluorine and a cyclohexyl group.

    Benzenemethanamine, 3,5-difluoro-N-(2-methoxyethyl)-α-methyl-: Contains an additional methoxyethyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVCYIWPONYGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238147
Record name Benzenemethanamine, 3,5-difluoro-N-methyl-
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Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-28-6
Record name 3,5-Difluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90390-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3,5-difluoro-N-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3,5-difluoro-N-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3,5-difluorophenyl)methyl](methyl)amine
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